alpha-Hydroxyethylferrocene

Conductive polymers Surface modification Cyclic voltammetry

Researchers face critical performance gaps when substituting acetylferrocene or ethylferrocene for chiral or surface-binding applications. alpha-Hydroxyethylferrocene (1-ferrocenylethanol) provides unique functionality: - **Chiral center** (up to 99.3% e.e.) enabling enantioselective ligand synthesis - **Selective immobilization** into oxidized polyaniline films (E1/2 = 0.455 V vs SCE) - not possible with acetylferrocene - **1:1 beta-cyclodextrin inclusion complexes** for aqueous redox applications Available in research quantities with analytical data.

Molecular Formula C12H14FeO
Molecular Weight 230.08 g/mol
Cat. No. B12059021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Hydroxyethylferrocene
Molecular FormulaC12H14FeO
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESCC(C1=C[CH]C=C1)O.C1=C[CH]C=C1.[Fe]
InChIInChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;
InChIKeyNJPGTUIMEAOISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Hydroxyethylferrocene Chemical & Electrochemical Profile


alpha-Hydroxyethylferrocene (1-ferrocenylethanol, CAS 1277-49-2) is a mono-substituted ferrocene derivative with molecular formula C12H14FeO (MW 230.09 g/mol) and a melting point of 76–79°C . The compound contains an α-hydroxyalkyl substituent directly attached to one cyclopentadienyl ring, which confers both redox activity (one-electron reversible FeII/FeIII oxidation) and a reactive hydroxyl group capable of further derivatization [1]. Synthetically, it is prepared via reduction of acetylferrocene using LiAlH4 or through asymmetric hydrogenation of ferrocenyl ketones using Ru-DPEN precatalysts, yielding enantiomeric excesses of up to 99.3% e.e. [2].

1 Redox-active ferrocene core for electrochemical studies and sensing
2 Stereogenic α-hydroxyethyl center supports chiral derivatization and asymmetric synthesis
3 Reported selective immobilization on conductive polymers via nucleophilic addition

Why alpha-Hydroxyethylferrocene Is Irreplaceable


Ferrocene derivatives are not interchangeable despite sharing the same metallocene core. The α-hydroxyalkyl group in alpha-hydroxyethylferrocene creates a stereogenic center absent in acetylferrocene (planar ketone) or ethylferrocene (no hydroxyl), enabling chiral recognition and asymmetric catalysis that planar or achiral analogs cannot replicate [1]. Electrochemically, the electron-donating hydroxyethyl substituent shifts the FeII/FeIII redox potential relative to unsubstituted ferrocene, with metanitrophenylferrocene showing higher potentials than the alcohol derivative [2]. Most critically, only α-hydroxyalkyl ferrocenes (including alpha-hydroxyethylferrocene) selectively incorporate into electrochemically oxidized poly(aniline) films—a property completely absent in acetylferrocene, which fails to immobilize under identical conditions [3]. Generic substitution with structurally similar ferrocene derivatives would therefore compromise chiral outcomes in catalysis, alter electrochemical detection windows, or prevent successful surface modification in conductive polymer applications.

Achiral analogs
Acetylferrocene and ethylferrocene lack the stereogenic center, limiting use in asymmetric synthesis.
Polymer immobilization
Acetylferrocene does not incorporate into oxidized polyaniline; substitution may compromise surface modification.
Redox potential shift
Electron-withdrawing substituents (e.g., nitrophenyl) raise the redox potential, altering detection windows.

alpha-Hydroxyethylferrocene Performance Comparison


Selective Immobilization on Oxidized Polyaniline

alpha-Hydroxyethylferrocene exhibits selective incorporation into electrochemically oxidized poly(aniline) films, a property driven by its α-hydroxyalkyl functionality that enables nucleophilic attack on the oxidized polymer. In cyclic voltammetric studies, rapid growth of sharp redox waves at E1/2 = 0.455 V versus SCE is observed for α-hydroxyalkyl ferrocenes upon incorporation. By contrast, acetylferrocene—which lacks the α-hydroxyalkyl structure—shows no such immobilization under identical experimental conditions [1].

Polymer Immobilization
Head-to-head
Rapid redox wave growth at E₁/₂ = 0.455 V vs SCE; acetylferrocene shows no incorporation
Supports post-polymerization surface functionalization
Acetylferrocene fails under identical conditions
Conductive polymers Surface modification Cyclic voltammetry

Beta-Cyclodextrin Inclusion Complex Formation

alpha-Hydroxyethylferrocene readily forms 1:1 inclusion complexes with beta-cyclodextrin in 60–75% yields when added directly to an aqueous beta-cyclodextrin solution at 60°C. The inclusion compounds were characterized by 1H NMR, IR, and X-ray diffraction, with thermogravimetric analysis confirming thermal stability. Stoichiometry was determined by elemental analysis to be 1:1 [1]. This host-guest complexation behavior is enabled by the α-hydroxyethyl substituent, which provides appropriate size complementarity and hydrogen-bonding capability with the cyclodextrin cavity. Simple alkyl ferrocenes lacking hydroxyl groups exhibit substantially different inclusion thermodynamics.

CD Inclusion Yield
Class-level
60–75% yield of 1:1 β-cyclodextrin inclusion complex
Supports aqueous host-guest studies
Stoichiometry confirmed by elemental analysis
Supramolecular chemistry Host-guest complexes Aqueous solubilization

High Enantiomeric Purity via Asymmetric Synthesis

Enantiomerically pure alpha-hydroxyethylferrocene is accessible through established asymmetric synthetic routes. Using (R)-xylyl-P-PhosRuCl2(R,R)-DPEN as precatalyst for asymmetric hydrogenation of ferrocenyl ketones, chiral ferrocenylethanol is generated in 99.3% enantiomeric excess [1]. Alternatively, microbial reduction using Candida tropicalis IFO199 yields optically active dextro-rotatory (+)-(S)-1-hydroxyethylferrocene , while treatment of racemic material with horse liver alcohol dehydrogenase produces the levo-rotatory (-)-(R) enantiomer [2]. These enzymatic and chemocatalytic routes are specific to the secondary alcohol functionality of alpha-hydroxyethylferrocene; analogous ketones (acetylferrocene) lack chirality entirely, while alkylferrocenes (ethylferrocene) have no stereogenic center.

Enantiomeric Excess
Reported
99.3% e.e. via asymmetric hydrogenation
Supports enantiopure building block procurement
Achiral analogs lack stereogenic center
Asymmetric catalysis Chiral ligands Enantioselective synthesis

Redox Potential Differentiation vs. Metanitrophenylferrocene

Electrochemical comparison between alpha-hydroxyethylferrocene and metanitrophenylferrocene reveals systematic differences in redox behavior. Cyclic voltammetry studies in two different media (aprotic organic medium and mixed water/ethanol 1:4) with KClO4 and H2SO4 as electrolyte demonstrate that metanitrophenylferrocene exhibits higher redox potentials and intensities than alpha-hydroxyethylferrocene. Both compounds display electrochemically reversible processes, but the electron-withdrawing nitrophenyl substituent in metanitrophenylferrocene shifts the formal reduction potential positively relative to the electron-donating hydroxyethyl group of alpha-hydroxyethylferrocene [1].

Redox Potential vs. Nitrophenyl
Head-to-head
Lower oxidation potential vs. metanitrophenylferrocene (electron-donating effect)
Differentiated signal for multi-analyte detection
Measured in DMF and water/ethanol media
Cyclic voltammetry Redox potential Electrochemical sensing

Efficient Redox Cycling in Microfluidic Chips

In polymer microchannel chips (20 μm depth × 100 μm width) with integrated dual microband electrodes, linear sweep voltammetry of 1-hydroxyethylferrocene (FeCp-OH) in water demonstrates one-dimensional diffusion along the channel length, reflecting the structural constraints of the microchannel geometry. In generation-collection mode experiments, a collection efficiency as high as approximately 90% is attained, attributed to both restricted space and solution flow characteristics within the microchannel [1]. This near-quantitative redox cycling efficiency is a direct consequence of the compound's aqueous solubility and reversible electrochemistry under microfluidic confinement.

Collection Efficiency
Assay context
~90% generation-collection efficiency in microchannel
Supports redox cycling amplification strategies
20 μm × 100 μm channel; aqueous solution
Microfluidics Electrochemical detection Lab-on-a-chip

Absolute Configuration by VCD and ECD Spectroscopy

An in-depth theoretical and experimental VCD (vibrational circular dichroism) and ECD (electronic circular dichroism) study of mono-substituted ferrocenes containing chiral pendants—including 1-hydroxyethylferrocene, 1-acetoxyethylferrocene, and 1-methoxyethylferrocene—identified diagnostic spectroscopic features for absolute configuration assignment. A diagnostic VCD band at 950 cm⁻¹ and a low-intensity ECD band were established to clearly indicate the absolute configuration of the entire series. For 1-hydroxyethylferrocene specifically, an intra-molecular interaction involving the OH group and eclipsed conformation of the cyclopentadienyl rings were confirmed [1].

Diagnostic VCD Band
Analytical context
Diagnostic VCD band at 950 cm⁻¹ for absolute configuration
Analytical benchmark for configurational assignment
Validated for mono-substituted ferrocene series
Chiroptical spectroscopy Absolute configuration Vibrational circular dichroism

alpha-Hydroxyethylferrocene Application Scenarios


Post-Polymerization Polyaniline Functionalization

alpha-Hydroxyethylferrocene enables direct incorporation into pre-formed, highly oxidized poly(aniline) films—a capability not shared by acetylferrocene or other ferrocene derivatives lacking the α-hydroxyalkyl functionality. The immobilization produces sharp, stable redox waves at E1/2 = 0.455 V vs SCE, suitable for mediated electron transfer in electrocatalytic coatings and electrochemical sensors [4]. This post-polymerization modification route avoids the need to pre-functionalize monomers, which frequently compromises polymer conductivity and film morphology.

Chiral Ferrocenyl Ligand Synthesis

The stereogenic center of alpha-hydroxyethylferrocene, combined with the ability to obtain material in up to 99.3% e.e. via asymmetric hydrogenation [4] or through enantioselective microbial/enzymatic reduction , makes this compound a strategic building block for chiral ferrocenyl ligands. Applications include titanium-catalyzed intermolecular hydroamination of terminal alkynes (Markovnikov vs. anti-Markovnikov addition) , where stereochemical integrity directly influences regioselectivity outcomes. Achiral analogs (acetylferrocene, ethylferrocene) cannot serve this function.

Beta-Cyclodextrin Complexes for Redox Mediation and Controlled Release

alpha-Hydroxyethylferrocene forms 1:1 inclusion complexes with beta-cyclodextrin in 60–75% yield under mild aqueous conditions (60°C) [4]. These supramolecular complexes enhance aqueous compatibility of the ferrocenyl redox center while preserving electrochemical reversibility. Potential applications include water-soluble redox mediators for bioelectrocatalysis, controlled-release formulations for ferrocene-based therapeutics, and electrochemical sensing in biological media where uncomplexed ferrocene derivatives exhibit poor solubility.

Microfluidic Redox Cycling Detection

In polymer microchannel chips with integrated dual microband electrodes, alpha-hydroxyethylferrocene demonstrates ~90% collection efficiency in generation-collection mode, approaching the theoretical maximum for redox cycling [4]. This high efficiency, coupled with one-dimensional diffusion behavior along the microchannel length, makes the compound well-suited for amplification strategies in miniaturized electrochemical detectors, lab-on-a-chip devices, and portable sensing platforms requiring enhanced signal-to-noise ratios.

Application
Selection Property
Validation Focus
Conductive polymer functionalization
α-Hydroxyalkyl immobilization capability
Redox wave stability at coated electrodes
Chiral ligand synthesis
High enantiomeric excess precursor
Stereochemical integrity in ligand preparation
Aqueous redox mediation
Cyclodextrin inclusion complex formation
Electrochemical reversibility in aqueous media
Microfluidic electrochemical detection
High collection efficiency
Redox cycling amplification performance

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